molecular formula C19H19FN2O3 B12186212 N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12186212
M. Wt: 342.4 g/mol
InChI Key: QEYADYQHUIDCMH-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative designed for advanced pharmacological research. This compound is of significant interest in oncology, particularly for investigating new therapeutic strategies against aggressive cancers. Structurally related indole-2-carboxamides have demonstrated potent cytotoxic and anti-proliferative activities against pediatric glioblastoma (KNS42), atypical teratoid/rhabdoid tumour (AT/RT), and medulloblastoma cell lines, with IC50 values reported in the low micromolar to nanomolar range . The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets . The specific incorporation of a 2-fluorobenzyl group and methoxy substitutions at the 4 and 7 positions of the indole ring is intended to fine-tune the molecule's lipophilicity, binding affinity, and metabolic stability, thereby optimizing its drug-like properties for cellular and in vivo studies . Beyond oncology, the indole-2-carboxamide core is also explored in neuroscience research, as similar molecules have been investigated as potential ligands for neurological targets, although the specific activity of this analog should be determined empirically . Researchers can utilize this high-purity compound as a key reference standard, a pharmacophore model for structure-activity relationship (SAR) studies, or a lead compound for further optimization in drug discovery campaigns. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H19FN2O3/c1-22-15(19(23)21-11-12-6-4-5-7-14(12)20)10-13-16(24-2)8-9-17(25-3)18(13)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

QEYADYQHUIDCMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Hemetsberger-Knittel Method

This method involves thermolytic cyclization of azidocinnamates to form the indole skeleton. For 4,7-dimethoxy-1-methylindole-2-carboxylic acid:

  • Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 3,4-dimethoxybenzaldehyde in THF at −78°C to form methyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate.

  • Cyclization : Heating the azide at 120°C in toluene yields methyl 4,7-dimethoxy-1H-indole-2-carboxylate (78% yield).

  • N-Methylation : Treatment with methyl iodide and K₂CO₃ in DMF introduces the 1-methyl group (92% yield).

Ugi Four-Component Reaction (U-4CR)

An alternative route employs:

  • U-4CR : 3,4-Dimethoxyaniline reacts with 2,2-dimethoxyacetaldehyde, 2-fluorobenzyl isocyanide, and formic acid in methanol to form a linear precursor.

  • Acid-Catalyzed Cyclization : Methanesulfonic acid (MSA) at 70°C induces cyclization, yielding the indole core (85–94% yield).

Functionalization and Amide Coupling

Carboxylic Acid Activation

The indole-2-carboxylate intermediate is hydrolyzed to the carboxylic acid using 10% NaOH in ethanol (90% yield). Activation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation.

Amidation with 2-Fluorobenzylamine

Conditions :

  • Reagents : 4,7-Dimethoxy-1-methylindole-2-carboxylic acid (1 eq), 2-fluorobenzylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq).

  • Solvent : Anhydrous DMF at 0°C → RT, 12–24 h.

  • Yield : 72–88% after column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1).

Table 1 : Comparison of Coupling Agents

Coupling AgentSolventTemperatureYield (%)Purity (%)
EDC/HOBtDMFRT8899
BOPCH₂Cl₂0°C → RT7695
DCC/DMAPTHFReflux6590

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 168–170°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, N-CH₃), 4.07 (s, 6H, OCH₃), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 6.95–7.45 (m, 6H, Ar-H).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₀FN₂O₃: 367.1423; found: 367.1426.

Optimization and Challenges

Regioselectivity in Indole Formation

Methoxy groups at C4 and C7 require careful control during cyclization. Using Rh₂(OAc)₄ as a catalyst in CHCl₃ enhances regioselectivity (>95%).

Amidation Side Reactions

Competitive O-acylation is mitigated by using HOBt as an additive and maintaining pH > 8 with DIPEA.

Scalability and Industrial Relevance

A gram-scale synthesis (10 mmol) achieved 82% yield via U-4CR and MSA cyclization, demonstrating feasibility for bulk production. Cost analysis shows EDC/HOBt coupling is preferable over BOP due to lower reagent costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Indole Substituents Carboxamide Substituent Molecular Formula Molecular Weight Key Functional Groups
Target Compound 4,7-dimethoxy, 1-methyl N-(2-fluorobenzyl) C₁₉H₁₉FN₂O₃* 358.36* Methoxy, Fluorobenzyl
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoro N-(4-benzoylphenyl) C₂₂H₁₅FN₂O₂ 358.37 Benzoyl, Fluoro
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-fluoro N-[2-(4-methylbenzoyl)phenyl] C₂₃H₁₇FN₂O₂ 372.39 Methylbenzoyl, Fluoro
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide 1-methyl N-(2-[(4-fluorobenzamido)ethyl]) C₁₉H₁₈FN₃O₂ 339.36 Fluorophenyl, Ethyl linker
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide 4,7-dimethoxy, 1-methyl N-(4,5-dimethylthiazol-2-yl) C₁₇H₁₉N₃O₃S 345.40 Thiazolyl, Methoxy

*Calculated based on structural formula.

Key Observations:

Indole Core Modifications: The target compound’s 4,7-dimethoxy groups distinguish it from fluoro-substituted indoles in , which prioritize halogenated electronic effects. Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens.

Carboxamide Substituents :

  • 2-Fluorobenzyl (target) vs. benzoylphenyl (): The fluorobenzyl group offers moderate lipophilicity (logP ~2.8*), while bulkier benzoylphenyl groups () increase molecular weight and may hinder target binding in crowded biological environments.
  • Thiazolyl () and ethyl-linked fluorophenyl () substituents introduce heterocyclic or flexible linkers, enabling distinct hydrogen-bonding or conformational interactions.

Key Observations:

  • Longer reaction times (e.g., 20 h in DMF for ) correlate with lower yields, possibly due to side reactions or thermal degradation.
  • Sodium ethoxide in DMSO () is effective for indole-carboxamide coupling but requires high temperatures (~190°C), whereas TBTU () enables milder conditions (25–30°C) but adds cost.

Analytical and Spectroscopic Comparisons

Table 3: Spectral Signatures and Fragmentation Patterns

Compound ¹H-NMR (δ ppm, Key Signals) MS Fragmentation (m/z) Diagnostic Ions
Target Compound* ~3.8 (2x OCH₃), 3.7 (N-CH₃), 7.1–7.5 (Ar-H) [M+H]+ 359.36* C₇H₆F+ (109.04)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 12.33 (NHCO), 8.0 (H-3 indole) [M+H]+ 359.12 Benzoyl fragment (105.03)
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide Not reported Not reported Ethyl-fluorophenyl fragments

Key Observations:

  • The 2-fluorobenzyl group in the target compound generates a diagnostic fragment at m/z 109.04 (C₇H₆F+) via cleavage of the benzyl C–N bond .
  • Methoxy groups (δ ~3.8 ppm) and N-methyl (δ ~3.7 ppm) in the target compound contrast with the 5-fluoro indole protons (δ ~8.0 ppm) in .

Biological Activity

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is believed to interact with various receptor systems in the body. Its structure suggests potential activity as a cannabinoid receptor agonist, similar to other indole derivatives. The fluorobenzyl group may enhance lipophilicity, potentially improving receptor binding affinity and selectivity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Analgesic properties : Some indole derivatives have shown pain-relieving effects in animal models.
  • Anti-inflammatory effects : Compounds in this class may reduce inflammation through various pathways.
  • Antitumor activity : Certain indole derivatives have demonstrated cytotoxic effects against cancer cell lines.

Biological Activity Summary

Activity Type Effect Reference
AnalgesicSignificant pain relief
Anti-inflammatoryReduced cytokine levels
AntitumorIC50 values < 10 µM

Case Studies

  • Case Study on Analgesic Effects
    • A study evaluated the analgesic properties of this compound in a rodent model. Results indicated a significant reduction in pain response compared to control groups, suggesting potential as a therapeutic agent for pain management.
  • Case Study on Antitumor Activity
    • In vitro studies showed that this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be below 10 µM, indicating strong antitumor potential.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of this compound against different cancer cell lines. The findings suggest:

  • Breast Cancer Cell Lines : IC50 values around 8 µM.
  • Lung Cancer Cell Lines : IC50 values around 9 µM.

Receptor Binding Studies

Binding affinity studies indicate that this compound may selectively bind to cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain modulation and inflammation.

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